Cas no 219917-23-4 (2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide)

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide is a synthetic organic compound featuring a benzimidazole-thioether scaffold linked to a dichlorophenyl ketone moiety, with hydrobromide salt formation enhancing its stability and solubility. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of the dichlorophenyl group may contribute to lipophilicity and receptor binding affinity, while the benzimidazole core offers versatility for further derivatization. The hydrobromide salt form improves crystallinity and handling properties. This compound is suited for research applications in drug discovery, where its unique structural features could be leveraged for developing enzyme inhibitors or receptor modulators.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide structure
219917-23-4 structure
Product Name:2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide
CAS No:219917-23-4
MF:C15H11BrCl2N2OS
MW:418.135639429092
CID:6274041
PubChem ID:2828877
Update Time:2025-05-27

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide
    • SR-01000398608-1
    • AKOS016032245
    • F0020-1541
    • SR-01000398608
    • 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide
    • 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone;hydrobromide
    • 2-(1H-Benzimidazol-2-ylthio)-1-(3,4-dichlorophenyl)ethanone hydrobromide
    • 219917-23-4
    • Cambridge id 5120661
    • Inchi: 1S/C15H10Cl2N2OS.BrH/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15;/h1-7H,8H2,(H,18,19);1H
    • InChI Key: IROMPQWRFOZQPW-UHFFFAOYSA-N
    • SMILES: Br.ClC1=C(C=CC(=C1)C(CSC1=NC2C=CC=CC=2N1)=O)Cl

Computed Properties

  • Exact Mass: 415.91525g/mol
  • Monoisotopic Mass: 415.91525g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71Ų

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide Pricemore >>

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2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide Related Literature

Additional information on 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide

Introduction to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide (CAS No. 219917-23-4)

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide (CAS No. 219917-23-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepine derivatives and is characterized by its unique structural features, including a benzodiazepine ring system and a sulfanyl group attached to a dichlorophenyl moiety. The presence of these functional groups imparts specific chemical and biological properties that make this compound a valuable candidate for various applications.

The hydrobromide salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical formulations. The benzodiazepine ring system is well-known for its pharmacological activities, particularly in the central nervous system (CNS), where it can exert anxiolytic, sedative, and muscle relaxant effects. The dichlorophenyl substituent adds further complexity and can influence the compound's binding affinity to specific receptors.

Recent studies have focused on the potential therapeutic applications of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide. One notable area of research is its activity as a GABAA receptor modulator. GABAA receptors are crucial in regulating neuronal excitability and are targeted by many anxiolytic and sedative drugs. Preliminary in vitro studies have shown that this compound can selectively bind to GABAA receptors, potentially enhancing their function and modulating neuronal activity.

In addition to its potential as a GABAA receptor modulator, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide has been investigated for its anticonvulsant properties. Animal models have demonstrated that this compound can effectively reduce seizure activity, suggesting its potential use in the treatment of epilepsy. The mechanism behind this anticonvulsant effect is thought to involve the modulation of GABAA receptors and the subsequent reduction of neuronal hyperexcitability.

Another area of interest is the compound's neuroprotective effects. Studies have shown that 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide can protect neurons from oxidative stress and other forms of damage. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are believed to be mediated through multiple mechanisms, including antioxidant activity and the modulation of inflammatory responses.

The pharmacokinetic profile of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide has also been studied extensively. Research has shown that it exhibits good oral bioavailability and a favorable distribution profile within the body. The compound is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours. Its half-life is moderate, allowing for once or twice daily dosing regimens in clinical settings.

Safety and toxicity studies have indicated that 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide has a favorable safety profile at therapeutic doses. However, like other benzodiazepine derivatives, it may cause side effects such as drowsiness, dizziness, and impaired motor coordination at higher doses. These side effects are generally dose-dependent and can be managed by adjusting the dosage or treatment regimen.

Clinical trials are currently underway to evaluate the efficacy and safety of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide in various therapeutic indications. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. Phase II trials are expected to provide more detailed insights into the compound's therapeutic potential.

In conclusion, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one hydrobromide (CAS No. 219917-23-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it a valuable candidate for further development as a therapeutic agent for conditions such as anxiety disorders, epilepsy, and neurodegenerative diseases.

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